molecular formula C16H21F3N2O2 B5230557 (3S,4S)-4-morpholin-4-yl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol

(3S,4S)-4-morpholin-4-yl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol

Cat. No.: B5230557
M. Wt: 330.34 g/mol
InChI Key: VGWMZGMHFHWCSX-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-4-morpholin-4-yl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol is a complex organic compound characterized by the presence of a morpholine ring, a pyrrolidine ring, and a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceuticals due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-morpholin-4-yl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-morpholin-4-yl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(3S,4S)-4-morpholin-4-yl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (3S,4S)-4-morpholin-4-yl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3S,4S)-4-morpholin-4-yl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol lies in its combination of a morpholine ring, a pyrrolidine ring, and a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

(3S,4S)-4-morpholin-4-yl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c17-16(18,19)13-3-1-2-12(8-13)9-20-10-14(15(22)11-20)21-4-6-23-7-5-21/h1-3,8,14-15,22H,4-7,9-11H2/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWMZGMHFHWCSX-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(CC2O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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